

3-Amino-6-(phenylthio)pyridazine: A Technical Overview of Purity and Characterization

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Compound of Interest

Compound Name: 3-Amino-6-(phenylthio)pyridazine

Cat. No.: B1279446

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and characterization of **3-Amino-6-(phenylthio)pyridazine**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural motifs, this pyridazine derivative holds potential for further functionalization and incorporation into novel therapeutic agents. This document outlines the key analytical methodologies and expected data for ensuring the quality and integrity of this compound for research and development purposes.

Physicochemical Properties

A summary of the fundamental physicochemical properties of **3-Amino-6-(phenylthio)pyridazine** is presented in the table below.

Property	Value	Source
CAS Number	90844-35-2	[1]
Molecular Formula	C ₁₀ H ₉ N ₃ S	[1]
Molecular Weight	203.26 g/mol	[1]
Appearance	Expected to be a solid	[2]
Purity (typical)	≥95%	[2]

Characterization Methodologies

The comprehensive characterization of **3-Amino-6-(phenylthio)pyridazine** relies on a suite of analytical techniques to confirm its identity, purity, and structural integrity. The following sections detail the experimental protocols for the key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Amino-6-(phenylthio)pyridazine** in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.
- **1H NMR Analysis:** Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Expected signals would include aromatic protons from the pyridazine and phenyl rings, as well as a signal for the amino group protons.
- **^{13}C NMR Analysis:** Acquire the carbon-13 NMR spectrum. Expected signals would correspond to the carbon atoms of the pyridazine and phenyl rings.

While specific spectral data for this compound is not readily available in the public domain, analogous structures suggest a predictable pattern of resonances.

Mass Spectrometry (MS)

Protocol:

- **Sample Introduction:** Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).
- **Ionization:** Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- **Mass Analysis:** Acquire the mass spectrum, which will show the molecular ion peak ($[M+H]^+$) corresponding to the compound's molecular weight. Fragmentation patterns can provide further structural information.

High-Performance Liquid Chromatography (HPLC)

Protocol:

- **Mobile Phase Preparation:** Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
- **Column:** Employ a reversed-phase column (e.g., C18).
- **Isocratic or Gradient Elution:** Develop a suitable elution method to achieve good separation of the main peak from any impurities.[\[3\]](#)
- **Detection:** Use a UV detector set at an appropriate wavelength to monitor the elution of the compound.
- **Purity Assessment:** The purity of the sample is determined by the relative area of the main peak.

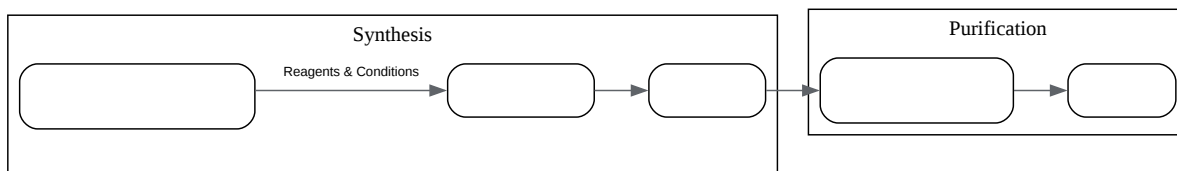
Elemental Analysis

Protocol:

- **Sample Submission:** Submit a pure, dry sample of the compound for analysis.
- **Combustion Analysis:** The sample is combusted in a stream of oxygen, and the resulting gases (CO_2 , H_2O , N_2 , SO_2) are quantitatively measured.
- **Data Comparison:** The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared to the calculated theoretical values to confirm the elemental composition.

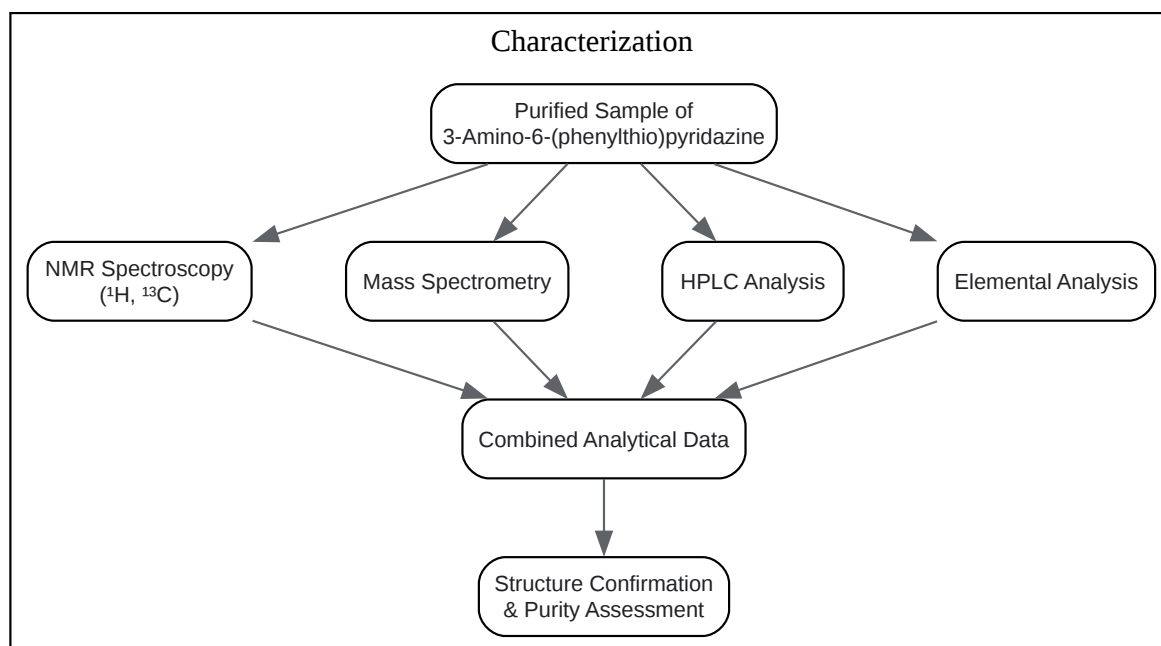
Experimental and Analytical Workflows

The following diagrams illustrate the typical workflows for the synthesis, purification, and characterization of **3-Amino-6-(phenylthio)pyridazine**.



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A typical workflow for the synthesis and purification of **3-Amino-6-(phenylthio)pyridazine**.



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The analytical workflow for the structural confirmation and purity assessment.

Summary of Expected Analytical Data

The following table summarizes the expected outcomes from the characterization experiments.

Analytical Technique	Expected Results
^1H NMR	Signals corresponding to aromatic protons and the amino group protons, with appropriate chemical shifts and coupling constants.
^{13}C NMR	Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry	A molecular ion peak ($[\text{M}+\text{H}]^+$) at approximately m/z 204.26.
HPLC	A single major peak indicating high purity (typically $\geq 95\%$).
Elemental Analysis	Experimental percentages of C, H, N, and S that are in close agreement with the theoretical values (C: 59.09%, H: 4.46%, N: 20.67%, S: 15.77%).

This technical guide provides a framework for the purity and characterization of **3-Amino-6-(phenylthio)pyridazine**. Adherence to these analytical methodologies is crucial for ensuring the quality and reliability of this compound in research and drug development endeavors.

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